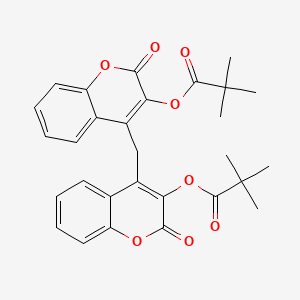
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine is a chemical compound characterized by its unique structure, which includes two ethoxy groups and two phenyl groups attached to a tetrazocine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of diethoxy compounds with diphenyl derivatives in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism by which (1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine exerts its effects involves its interaction with specific molecular targets. These interactions can influence various pathways, leading to the compound’s observed effects. For example, it may interact with enzymes or receptors, altering their activity and leading to downstream effects in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1E,5E)-1-Iodopentadeca-1,5-diene: Another compound with a similar structural motif but different functional groups.
1,5-Cyclodecadiene: A related compound with a cycloalkane structure.
Vinylsilanes: Compounds with similar reactivity but different applications.
Uniqueness
(1E,5E)-2,6-Diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine is unique due to its specific combination of ethoxy and phenyl groups attached to a tetrazocine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
86146-64-7 |
|---|---|
Molekularformel |
C20H20N4O2 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
2,6-diethoxy-4,8-diphenyl-1,3,5,7-tetrazocine |
InChI |
InChI=1S/C20H20N4O2/c1-3-25-19-21-17(15-11-7-5-8-12-15)23-20(26-4-2)24-18(22-19)16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3 |
InChI-Schlüssel |
AMPHPBMMWDJBOD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=NC(=NC(=NC(=N1)C2=CC=CC=C2)OCC)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



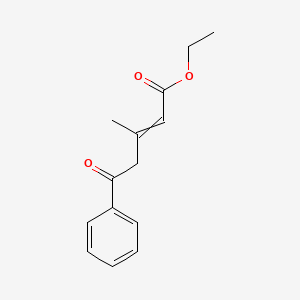
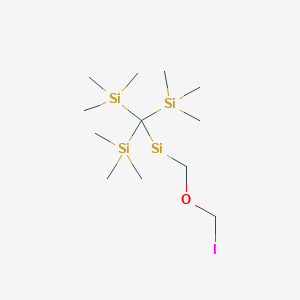
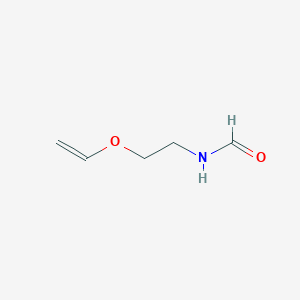
![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)

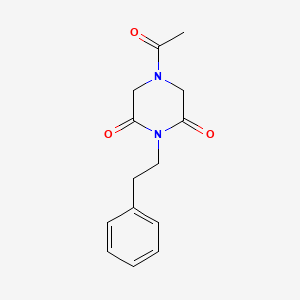

![9-[5-(fluoromethyl)-3,4-dihydroxy-2-oxolanyl]-3H-purin-6-one](/img/structure/B14411354.png)


![1,3-Bis[morpholinomethyl]-tetrahydro-2(1H)-pyrimidinone](/img/structure/B14411377.png)
